Benzoyl cyanide

Overview

Description

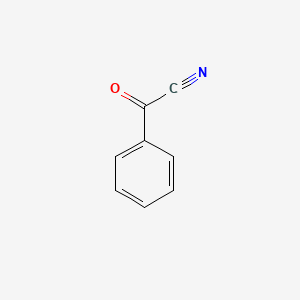

Benzoyl cyanide, also known as this compound, is an important organic compound with the molecular formula C8H5NO. It is characterized by a benzene ring substituted with a cyanide group and a carbonyl group. This compound is a colorless crystalline solid with a melting point of 32°C and a boiling point of 207°C. It is soluble in organic solvents such as ethanol and ether but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl cyanide can be synthesized through several methods:

Reaction of Benzoyl Chloride with Copper Cyanide: This method involves reacting benzoyl chloride with copper cyanide at high temperatures (150-165°C) under an inert gas atmosphere.

Thermal Decomposition of ω-Isonitrosoacetophenone: This method involves the thermal decomposition of ω-isonitrosoacetophenone to yield this compound.

Reaction of Benzoyl Chloride with Anhydrous Hydrogen Cyanide: In the presence of pyridine, benzoyl chloride reacts with anhydrous hydrogen cyanide to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves the reaction of benzoyl chloride with copper cyanide due to its relatively high yield and efficiency. this method requires careful handling of toxic reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: Benzoyl cyanide undergoes various chemical reactions, including:

Acylation Reactions: this compound is used as a radical acylating reagent in photoredox-catalyzed benzylic site-selective acylation reactions.

Hydrolysis: this compound can be hydrolyzed to form benzoylformic acid.

Reduction: this compound can be reduced to form benzylamine or other related compounds.

Common Reagents and Conditions:

Photoredox Catalysis: Visible-light photoredox-catalyzed single electron transfer (SET) and hydrogen atom transfer (HAT) strategies are used for acylation reactions.

Hydrolysis: Hydrolysis is typically carried out using water or aqueous solutions under acidic or basic conditions.

Major Products:

Benzoylformic Acid: Formed through hydrolysis of this compound.

Benzylamine: Formed through reduction of this compound.

Scientific Research Applications

Benzoyl cyanide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl cyanide involves its role as an acylating agent. In photoredox-catalyzed reactions, this compound undergoes single electron transfer (SET) and hydrogen atom transfer (HAT) to form acyl radicals. These radicals then participate in various acylation reactions, leading to the formation of acylated products . The molecular targets and pathways involved in these reactions include the activation of C-H bonds and the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Benzoyl cyanide can be compared with other similar compounds such as benzyl cyanide and acyl cyanides:

Benzyl Cyanide: Benzyl cyanide (phenylacetonitrile) is an aromatic nitrile with the formula C6H5CH2CN.

Uniqueness of this compound: this compound is unique due to its dual functional groups (cyanide and carbonyl), which enable it to participate in a wide range of chemical reactions. Its ability to act as a radical acylating reagent under mild conditions with high functional group tolerance makes it particularly valuable in organic synthesis .

Biological Activity

Benzoyl cyanide (CHNO) is a compound that has garnered attention in various fields, particularly in plant biology and medicinal chemistry. This article explores its biological activity, focusing on its effects on plant growth, potential antimicrobial properties, and its role as a chemical reagent in synthetic applications.

This compound is synthesized through the reaction of benzoyl chloride with sodium cyanide. It is characterized by its acyl cyanide structure, which contributes to its reactivity in various chemical processes. The compound is known for its toxicity and should be handled with care due to its acute toxicity classification.

Auxin-Like Activity

Recent studies have shown that this compound exhibits auxin-like effects on plants, specifically in Arabidopsis thaliana. When applied exogenously, it led to:

- Dose-dependent reduction of primary root length and overall biomass.

- Morphological changes such as elongated hypocotyls and increased formation of adventitious roots, resembling an auxin-overproducer phenotype.

The physiological effects are attributed to the nitrilase-mediated conversion of this compound into phenylacetic acid (PAA), a natural auxin. The involvement of nitrilases (NIT1-NIT3) was confirmed through experiments with mutant lines that showed reduced sensitivity to this compound compared to wild-type plants .

Antimicrobial Properties

This compound derivatives have been investigated for their antimicrobial activity. A study highlighted the synthesis of novel benzyl cyanide derivatives that demonstrated effective control against various plant pathogens. These compounds were shown to possess broad-spectrum antimicrobial properties, making them potential candidates for agricultural applications .

Study 1: Auxin Response in Arabidopsis thaliana

- Objective : To evaluate the physiological effects of this compound on plant growth.

- Methodology : Treatment of wild-type and nitrilase mutant Arabidopsis seedlings with varying concentrations of this compound.

- Findings :

Study 2: Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties of benzyl cyanide derivatives.

- Methodology : In vitro assays against common plant pathogens.

- Results :

Summary Table of Biological Activities

Q & A

Q. What are the critical considerations for safely handling benzoyl cyanide in laboratory settings?

Basic

this compound requires strict safety protocols due to its toxicity and reactivity. Key measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors, as inadequate ventilation increases exposure risks .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. In high-exposure scenarios, use self-contained breathing apparatus (SCBA) .

- Decomposition Risks : Avoid contact with acids, as this liberates hydrogen cyanide (HCN), a lethal gas. Fire scenarios may release HCN and carbon monoxide (CO), necessitating SCBA for firefighters .

Q. What synthetic methodologies are recommended for preparing high-purity this compound?

Basic

High-purity this compound synthesis depends on precursor quality and reaction optimization:

- Precursor Purity : Use high-grade benzyl chloride to minimize impurities. Contaminants in benzyl chloride directly affect the final product's purity .

- Cyanide Source : Potassium hexacyanoferrate(II) with benzoyl chloride enables controlled monohydrocyanation, reducing byproduct formation .

- Post-Synthesis Purification : Distillation under reduced pressure or chromatography (e.g., silica gel) ensures removal of unreacted precursors .

Q. How can researchers resolve contradictions in cyanide release data from this compound under different experimental conditions?

Advanced

Discrepancies in cyanide release data often arise from methodological variables:

- pH Dependency : Cyanide liberation is accelerated in acidic conditions. Standardize pH (e.g., simulated gastric fluid vs. neutral buffers) to contextualize results .

- Analytical Techniques : Compare gas chromatography-mass spectrometry (GC-MS) for volatile HCN with ion-selective electrodes for aqueous CN⁻. Cross-validate using RIFM’s protocols .

- Biological Matrices : In arthropod secretion studies, enzymatic hydrolysis (e.g., β-glucosidase) may release additional cyanide, requiring kinetic modeling .

Q. What analytical techniques are most effective for quantifying trace cyanide species in this compound degradation studies?

Advanced

- GC-MS : Detects volatile HCN with a detection limit of ~0.1 ppm. Use headspace sampling to avoid matrix interference .

- Ion Chromatography (IC) : Quantifies CN⁻ in aqueous phases at sub-ppm levels. Pre-treat samples with NaOH to stabilize cyanide .

- Spectrophotometry : Employ the picrate method (λ = 520 nm) for rapid screening, though less sensitive than IC .

Q. What are the optimal storage conditions to prevent this compound decomposition?

Basic

- Material Compatibility : Store in soft steel or glass containers; avoid plastics prone to degradation .

- Incompatibilities : Isolate from acids, reducing agents, and oxidizers. Label containers with EUH032 warnings (“Contact with acids liberates toxic gas”) .

- Environmental Controls : Maintain airtight seals and store in cool (<25°C), dry environments to inhibit hydrolysis .

Q. How does the dielectric constant of this compound influence its application in solvent-dependent reactions?

Advanced

this compound’s dielectric constant (ε = 18.3 at 20°C) positions it as a polar aprotic solvent. Applications include:

- Reaction Media : Enhances nucleophilic substitution rates in SN2 mechanisms compared to less polar solvents (e.g., toluene, ε = 2.4).

- Solvent Blending : Mix with benzyl alcohol (ε = 13.0) to modulate polarity for tailored solubility in organometallic syntheses .

Q. What strategies are employed to isolate this compound from biological sources, such as arthropod secretions?

Advanced

- Extraction : Use dichloromethane or ethyl acetate to isolate this compound from millipede secretions. Centrifuge to remove cellular debris .

- Chromatography : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification. Confirm identity via NMR (δ ~4.3 ppm for CH2CN protons) .

Q. What regulatory constraints impact the use of this compound in academic research?

Basic

- DEA Compliance : As a List 1 Chemical (Code 8735), monitor acquisition and usage logs to comply with Controlled Substances Act requirements .

- IFRA Restrictions : Prohibited in fragrances due to cyanide release risks, but tolerated in natural extracts ≤0.1% concentration. Document natural source verification for regulatory audits .

Properties

IUPAC Name |

benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQBHOAJJGIPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060626 | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-90-1 | |

| Record name | Benzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOYL CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5O6C18O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.